molecular formula C15H14F3NO B14122545 N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline

N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline

Cat. No.: B14122545
M. Wt: 281.27 g/mol
InChI Key: ZPTBQKJOHBCVON-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a methoxyphenyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is critical to the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The methoxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol

Uniqueness

N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline is unique due to the presence of both a trifluoromethyl group and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds .

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C15H14F3NO/c1-20-14-7-5-11(6-8-14)10-19-13-4-2-3-12(9-13)15(16,17)18/h2-9,19H,10H2,1H3

InChI Key

ZPTBQKJOHBCVON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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